Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate
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Overview
Description
Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H21NO2. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by the presence of an ethyl ester group, an amino group, and two methyl groups attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of Functional Groups: The amino and carboxylate groups are introduced through substitution reactions. For example, the amino group can be introduced via amination reactions using reagents like ammonia or amines.
Esterification: The carboxylate group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, pressure regulation, and the use of catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alkylating agents.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted cyclohexane derivatives.
Scientific Research Applications
Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active carboxylate moiety, which can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Cyclohexane: A simple cycloalkane without functional groups.
Methylcyclohexane: Contains one methyl group attached to the cyclohexane ring.
Dimethylcyclohexane: Contains two methyl groups attached to the cyclohexane ring.
Uniqueness: Ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is unique due to the presence of both an amino group and an ethyl ester group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-4-14-10(13)11(12)6-5-8(2)9(3)7-11/h8-9H,4-7,12H2,1-3H3 |
InChI Key |
VKIWSYOCDMLLBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(C(C1)C)C)N |
Origin of Product |
United States |
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